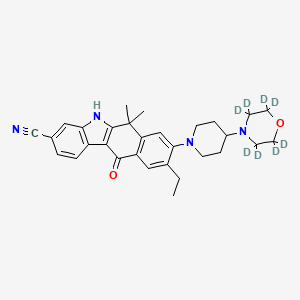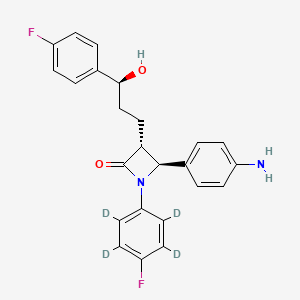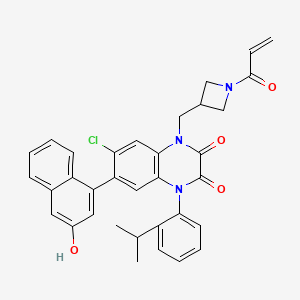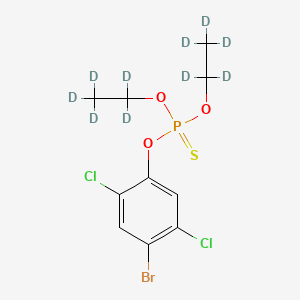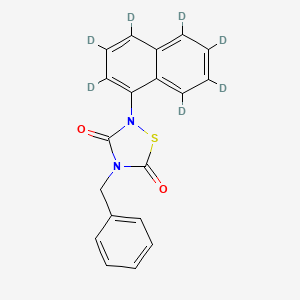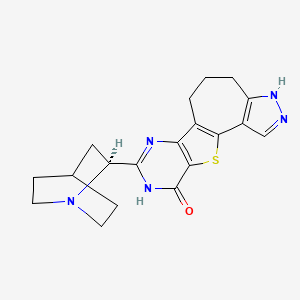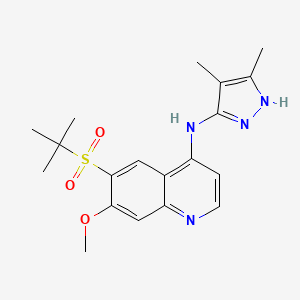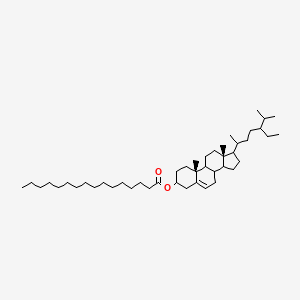
Sitosterol palmitate;beta-Sitosterol hexadecanoate; beta-Sitosteryl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitosterol palmitate, also known as beta-Sitosterol hexadecanoate or beta-Sitosteryl palmitate, is a naturally occurring ester of beta-sitosterol and palmitic acid. Beta-sitosterol is a phytosterol commonly found in plant cell membranes, while palmitic acid is a saturated fatty acid. This compound is known for its potential health benefits and applications in various fields, including medicine, nutrition, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitosterol palmitate can be synthesized through the esterification of beta-sitosterol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of sitosterol palmitate may involve the use of enzymatic catalysis to achieve higher yields and selectivity. Lipases are commonly used as biocatalysts for the esterification process. The reaction is carried out in a solvent-free system or in the presence of organic solvents like hexane or toluene. The use of biocatalysts offers advantages such as milder reaction conditions and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: Sitosterol palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert sitosterol palmitate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Hydroperoxides, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides.
Scientific Research Applications
Sitosterol palmitate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane stability and function.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: Utilized in the formulation of cosmetics, dietary supplements, and functional foods.
Mechanism of Action
The mechanism of action of sitosterol palmitate involves its interaction with cell membranes and enzymes. Beta-sitosterol, a component of sitosterol palmitate, competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the blood. Additionally, sitosterol palmitate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Sitosterol palmitate is compared with other similar compounds, such as:
Campesterol palmitate: Another phytosterol ester with similar cholesterol-lowering effects.
Stigmasterol palmitate: Known for its anti-inflammatory and antioxidant properties.
Cholesteryl palmitate: An ester of cholesterol and palmitic acid, commonly found in animal tissues.
Uniqueness: Sitosterol palmitate stands out due to its plant origin and its dual benefits of cholesterol-lowering and anti-inflammatory effects. Its natural occurrence in plants makes it a valuable compound for dietary and therapeutic applications.
Properties
Molecular Formula |
C45H80O2 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35?,36?,38?,39?,40?,41?,42?,44-,45+/m0/s1 |
InChI Key |
IWTJDVBNIUPPPB-DFSCTLJVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


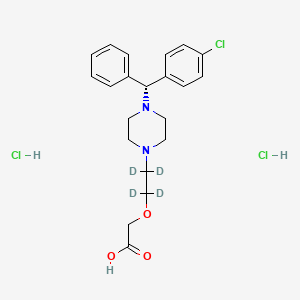

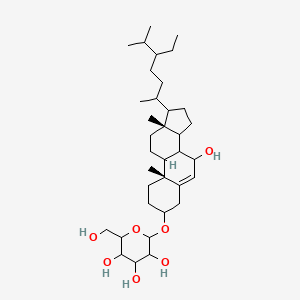

![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
